3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Overview
Description
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: is a chemical compound with the molecular formula C5H9N3O. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity and antifungal activity . These compounds are believed to interact with key enzymes in cancer and fungal cells, disrupting their normal function.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that 3-(1,2,4-Triazol-1-yl)propan-1-ol may interact with its targets in a similar manner, leading to changes in the target cells.
Biochemical Pathways
Similar compounds have been shown to affect the proliferation of cancer cells and the growth of fungal cells , suggesting that they may interfere with cell division and growth pathways.
Pharmacokinetics
The presence of the 1,2,4-triazole ring in similar compounds has been associated with improved pharmacokinetic properties
Result of Action
Similar compounds have been shown to exhibit cytotoxic activity against cancer cells and antifungal activity . This suggests that 3-(1,2,4-Triazol-1-yl)propan-1-ol may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol typically involves the reaction of 1,2,4-triazole with an appropriate alkylating agent. One common method is the reaction of 1,2,4-triazole with 3-chloropropanol in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or water at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole compounds.
Scientific Research Applications
Chemistry: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials .
Biology: In biological research, this compound is used to study enzyme interactions and as a ligand in biochemical assays .
Medicine: Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design .
Industry: In the industrial sector, this compound is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity .
Comparison with Similar Compounds
Fluconazole: A widely used antifungal agent with a similar triazole ring structure.
1-(1,2,4-Triazol-1-yl)propan-2-ol: Another triazole derivative with similar chemical properties.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: A related compound with a pyrazole ring instead of a triazole ring.
Uniqueness: 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol is unique due to its specific combination of a triazole ring and a hydroxyl group, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(1,2,4-triazol-1-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c9-3-1-2-8-5-6-4-7-8/h4-5,9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIXOVUEWNCJED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405681 | |
Record name | 3-(1,2,4-triazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84497-70-1 | |
Record name | 1H-1,2,4-Triazole-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84497-70-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1,2,4-triazol-1-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-1,2,4-triazol-1-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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